molecular formula C14H8FNO2 B6369285 2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1262001-04-6

2-(5-Cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6369285
CAS RN: 1262001-04-6
M. Wt: 241.22 g/mol
InChI Key: KABJXCAYNANJKA-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% (2-CFPBA-95) is a phenylbenzoic acid derivative that has been used as a reagent in various organic synthesis processes. It is a colorless crystalline solid that has a melting point of 185-186 °C, and is insoluble in water. 2-CFPBA-95 is a versatile reagent useful for a variety of applications, including the synthesis of organic compounds, the production of pharmaceuticals, and the study of biochemical and physiological effects.

Scientific Research Applications

2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical production, and biochemical and physiological studies. It has been used as a reagent for the synthesis of organic compounds, such as 5-cyano-2-fluorobenzyl alcohol, which is a key intermediate in the synthesis of various pharmaceuticals. In addition, 2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% has been used in studies of biochemical and physiological effects, including studies of the effects of different drugs on cell signaling pathways.

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain cell signaling pathways, which may be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% has been used in studies of biochemical and physiological effects. It has been used to study the effects of different drugs on cell signaling pathways, and it has also been used to investigate the effects of drugs on the expression of genes involved in cell growth and differentiation. In addition, 2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% has been used to study the effects of drugs on the expression of proteins involved in cell metabolism and cell death.

Advantages and Limitations for Lab Experiments

2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. In addition, it is a versatile reagent that can be used for a variety of applications, including organic synthesis, pharmaceutical production, and biochemical and physiological studies. However, it is important to note that 2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% is not soluble in water, and it can be toxic if handled improperly. Therefore, it is important to use proper safety precautions when handling and storing 2-(5-Cyano-2-fluorophenyl)benzoic acid, 95%.

Future Directions

Future research on 2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% may focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Research may also focus on developing new applications for 2-(5-Cyano-2-fluorophenyl)benzoic acid, 95%, such as its use in the synthesis of other organic compounds or in the study of drug-receptor interactions. In addition, further research may be conducted on the safety of 2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% in order to ensure that it is used safely and responsibly in laboratory experiments.

Synthesis Methods

2-(5-Cyano-2-fluorophenyl)benzoic acid, 95% is synthesized through a two-step process. In the first step, 5-cyano-2-fluorobenzaldehyde is reacted with ethyl acetate and sodium hydroxide to form 5-cyano-2-fluorobenzyl alcohol. In the second step, the 5-cyano-2-fluorobenzyl alcohol is reacted with acetic anhydride and sodium acetate to form 2-(5-Cyano-2-fluorophenyl)benzoic acid, 95%.

properties

IUPAC Name

2-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-6-5-9(8-16)7-12(13)10-3-1-2-4-11(10)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABJXCAYNANJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683282
Record name 5'-Cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-04-6
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5′-cyano-2′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262001-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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